4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 926032-17-9
VCID: VC7629515
InChI: InChI=1S/C20H24N2O5S/c1-4-22-10-11-27-19-8-6-15(13-17(19)20(22)23)21-28(24,25)16-7-9-18(26-5-2)14(3)12-16/h6-9,12-13,21H,4-5,10-11H2,1-3H3
SMILES: CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.48

4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

CAS No.: 926032-17-9

Cat. No.: VC7629515

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.48

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide - 926032-17-9

Specification

CAS No. 926032-17-9
Molecular Formula C20H24N2O5S
Molecular Weight 404.48
IUPAC Name 4-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H24N2O5S/c1-4-22-10-11-27-19-8-6-15(13-17(19)20(22)23)21-28(24,25)16-7-9-18(26-5-2)14(3)12-16/h6-9,12-13,21H,4-5,10-11H2,1-3H3
Standard InChI Key QDQPSAPXMHDDDL-UHFFFAOYSA-N
SMILES CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C

Introduction

4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f] oxazepin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and heterocyclic compounds, specifically within the subclass of benzothiazepines. This compound features a benzenesulfonamide moiety linked to a tetrahydrobenzooxazepine, which suggests potential biological activity and therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key methods include various condensation and cyclization reactions, which require precise control over reaction conditions such as temperature, solvent choice, and reaction times to optimize yield and purity.

Synthesis StepDescription
Starting MaterialsTypically involve aromatic amines and appropriate oxazepine precursors.
Reaction ConditionsTemperature, solvent, and catalysts are critical for successful synthesis.
Product PurificationTechniques like chromatography are used to isolate the pure compound.

Potential Applications and Mechanism of Action

This compound has potential applications in pharmaceutical research due to its structural features, which may allow it to interact with biological targets. The mechanism of action is not fully elucidated but could involve binding to specific enzymes or receptors, affecting cellular processes.

Potential ApplicationDescription
Therapeutic UseMay be explored for antibacterial or other therapeutic effects due to its sulfonamide moiety.
Biological TargetsCould interact with enzymes or receptors involved in disease pathways.
Research StatusRequires further pharmacological studies to determine efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator